Methyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate
Overview
Description
Methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate is an organic compound with a complex structure It contains a benzoate ester group, a chloro-substituted methoxyphenyl group, and an aminoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Acylation: The amino group is acylated with oxalyl chloride to form an amide.
Esterification: The final step involves esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the chloro and methoxy groups.
Methyl 4-(acetylamino)benzoate: Similar structure but lacks the chloro and methoxy groups.
Methyl 4-(chloroamino)benzoate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 4-({[(5-chloro-2-methoxyphenyl)aminoacetyl]amino}methyl)benzoate is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-25-15-8-7-13(19)9-14(15)21-17(23)16(22)20-10-11-3-5-12(6-4-11)18(24)26-2/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISTXGYSHZQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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